molecular formula C15H18N4O2S B5791225 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine

4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine

Cat. No. B5791225
M. Wt: 318.4 g/mol
InChI Key: HELUOSHJNFATAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine, also known as MPTAM, is a compound with potential therapeutic applications in the field of medicine.

Scientific Research Applications

4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine has been found to have potential therapeutic applications in the treatment of cancer, specifically in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the development of the disease.

Mechanism of Action

4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which plays a role in the regulation of various cellular processes, including cell growth and differentiation. By inhibiting GSK-3β, 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine can prevent the growth of cancer cells and the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to reduce the levels of amyloid-beta peptides in the brain, which may help to prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing the formation of amyloid-beta peptides. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine could focus on its potential use in combination with other drugs for the treatment of cancer or Alzheimer's disease. Additionally, more studies are needed to determine the optimal dosage and potential side effects of 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine. Further research could also investigate its potential use in other diseases or conditions.

Synthesis Methods

4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine can be synthesized through a multi-step process starting with the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with acetic anhydride to form 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,4-triazole. This intermediate is then reacted with morpholine to produce 4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine.

properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-18-14(12-5-3-2-4-6-12)16-17-15(18)22-11-13(20)19-7-9-21-10-8-19/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELUOSHJNFATAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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